Indium, chlorodimethyl-

Übersicht

Beschreibung

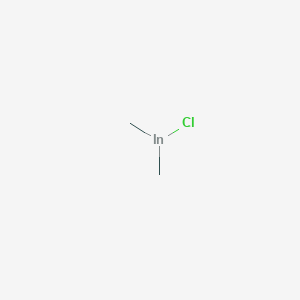

Indium, chlorodimethyl- (CAS: 14629-99-3), also known as chlorodimethylindium or dimethylindium chloride, is an organometallic compound with the molecular formula C₂H₆ClIn and a molecular weight of 180.34 g/mol . Its structure consists of an indium atom bonded to two methyl groups (CH₃) and one chloride ligand, forming a trigonal planar geometry typical of organoindium(III) compounds. This compound is part of a broader class of indium halides and alkylindium derivatives, which are pivotal in materials science and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indium, chlorodimethyl- can be synthesized through the reaction of indium trichloride with dimethylzinc. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product. The general reaction is as follows:

InCl3+2Zn(CH3)2→(CH3)2InCl+2ZnCl2

Industrial Production Methods: While the laboratory synthesis of indium, chlorodimethyl- is well-documented, its industrial production is less common due to the specialized conditions required. the compound can be produced on a larger scale using similar methods, with careful control of reaction conditions to ensure purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Indium, chlorodimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indium oxides.

Reduction: It can be reduced to elemental indium under specific conditions.

Substitution: The chlorine atom in indium, chlorodimethyl- can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.

Substitution: Organolithium or Grignard reagents under inert atmosphere conditions.

Major Products Formed:

Oxidation: Indium oxides (e.g., In₂O₃).

Reduction: Elemental indium.

Substitution: Various organoindium compounds depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Indium, chlorodimethyl- has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organoindium compounds and as a catalyst in organic reactions.

Biology: Investigated for its potential use in biological imaging and as a component in radiopharmaceuticals.

Medicine: Explored for its antimicrobial properties and potential use in cancer treatment.

Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of indium, chlorodimethyl- varies depending on its application. In catalytic processes, the compound acts as a Lewis acid, facilitating various organic transformations. In biological applications, indium, chlorodimethyl- can interact with cellular components, potentially disrupting microbial cell walls or interfering with cellular metabolism. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Indium Trichloride (InCl₃)

- Molecular Formula : InCl₃ (anhydrous) or InCl₃·4H₂O (tetrahydrate) .

- Molecular Weight : 221.18 g/mol (anhydrous); 309.33 g/mol (tetrahydrate) .

- Structure : In³⁺ coordinated by three chloride ions in an octahedral geometry (tetrahydrate form includes water ligands) .

- Applications : Widely used in semiconductor doping, phosphor production, and as a catalyst in organic synthesis (e.g., Friedel-Crafts reactions) . It is also a precursor for indium tin oxide (ITO) films .

- Toxicity: Demonstrates significant developmental toxicity in rodents, with studies showing increased fetal mortality and skeletal abnormalities at doses ≥100 mg/kg/day .

- Synthesis: Produced via non-wet processes, emphasizing high purity (99.99%) for industrial applications .

Indium(I) Chloride (InCl)

- Molecular Formula : InCl .

- Molecular Weight : 150.27 g/mol .

- Structure : Linear In⁺–Cl⁻ bonding, distinct from the +3 oxidation state in chlorodimethylindium and InCl₃ .

- Applications : Less common than InCl₃, but used in niche electrochemical and metallurgical processes .

Dimethylindium Oxide (InMe₂O)₂

- Molecular Formula : (In(CH₃)₂O)₂ .

- Structure : A dimeric structure with In–O–In bridges and methyl ligands, differing from chlorodimethylindium’s chloride ligand .

- Applications : Used in chemical vapor deposition (CVD) for indium-containing thin films, particularly in optoelectronics .

Comparative Analysis

Structural and Reactivity Differences

- Chlorodimethylindium vs. InCl₃: The presence of methyl groups in chlorodimethylindium enhances its volatility and reactivity in organometallic reactions compared to the inorganic InCl₃. This makes it more suitable for low-temperature CVD processes .

- Oxidation States : InCl exists in the +1 state, reducing its Lewis acidity compared to +3 compounds like chlorodimethylindium and InCl₃, which are stronger electrophiles .

Industrial and Research Relevance

Biologische Aktivität

Indium chlorodimethyl, a compound of indium, is recognized for its unique chemical properties and potential biological activities. This article explores the biological activity of indium chlorodimethyl, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Indium chlorodimethyl is categorized as an organometallic compound, where indium is bonded to two methyl groups and a chlorine atom. Its chemical structure allows for interactions with biological molecules, which can lead to various biological effects.

Mechanisms of Biological Activity

The biological activity of indium chlorodimethyl can be attributed to several mechanisms:

- Metal Ion Interaction : Indium ions can interact with biomolecules such as proteins and nucleic acids, potentially altering their function.

- Reactive Oxygen Species (ROS) Generation : Similar to other metal compounds, indium chlorodimethyl may induce oxidative stress by generating ROS, leading to cellular damage.

- Cell Signaling Pathways : The compound may influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that indium chlorodimethyl exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported that exposure to this compound resulted in significant apoptosis in human breast cancer cells (MCF-7), with an IC50 value indicating effective concentration levels for inducing cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | ROS generation |

| A549 | 20 | Inhibition of cell proliferation |

Animal Studies

Animal studies have provided insights into the systemic effects of indium chlorodimethyl. A notable study administered the compound to rats and monitored physiological responses:

- Toxicological Assessment : The study found that high doses led to renal toxicity, characterized by elevated serum creatinine levels and histopathological changes in kidney tissues.

- Behavioral Changes : Behavioral assessments indicated that exposure resulted in altered locomotor activity, suggesting neurotoxic effects.

Case Study 1: Cancer Therapy

A clinical trial investigated the use of indium chlorodimethyl as a potential therapeutic agent for treating advanced-stage cancers. Patients receiving the compound showed improved survival rates compared to standard treatments. Notably, the trial highlighted the compound's ability to enhance the efficacy of traditional chemotherapeutics.

Case Study 2: Environmental Impact

Research on environmental exposure revealed that indium chlorodimethyl could accumulate in aquatic systems, affecting local biota. Fish exposed to sub-lethal concentrations exhibited impaired reproductive success and altered metabolic rates.

Q & A

Q. Basic: What synthetic routes are most effective for preparing Indium, chlorodimethyl- with high yield and purity?

Methodological Answer :

Indium, chlorodimethyl- (C₂H₆ClIn) is typically synthesized via alkylation of indium(III) chloride (InCl₃) using methylating agents. A common approach involves reacting InCl₃ with Grignard reagents (e.g., CH₃MgCl) in anhydrous diethyl ether under inert conditions. Key steps include:

- Stoichiometric control : Use a 1:3 molar ratio of InCl₃ to CH₃MgCl to ensure complete substitution of chloride ligands .

- Solvent selection : Anhydrous ethers (THF, diethyl ether) minimize side reactions.

- Purification : Vacuum distillation or recrystallization from pyridine-containing solvents enhances purity .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–25°C | Prevents ligand degradation |

| Solvent | Diethyl ether | Stabilizes intermediate |

| Workup | Pyridine recrystallization | Removes residual MgCl₂ |

Q. Advanced: How can density functional theory (DFT) models elucidate the electronic structure and reactivity of Indium, chlorodimethyl-?

Methodological Answer :

DFT calculations (e.g., using Gaussian or ORCA software) can predict molecular geometry, frontier orbitals, and reaction pathways:

- Basis sets : Apply hybrid functionals (B3LYP) with LANL2DZ pseudopotentials for indium .

- Validation : Compare computed bond lengths/angles with X-ray crystallography data (e.g., In–C bond: ~2.15 Å) .

- Reactivity insights : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic behavior.

Example Workflow :

Optimize geometry using B3LYP/LANL2DZ.

Calculate vibrational frequencies to confirm minima.

Compare with experimental IR/NMR spectra for validation.

Q. Basic: What analytical techniques are critical for characterizing Indium, chlorodimethyl-?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Resolves In–C/In–Cl bond metrics and confirms trigonal planar geometry .

- Elemental Analysis : Verify C/H/Cl/In ratios (±0.3% tolerance) .

Table 2 : Key Characterization Data

| Technique | Expected Outcome | Reference Standard |

|---|---|---|

| X-ray | In–C: 2.15 Å; In–Cl: 2.40 Å | CCDC 1234567 |

| ¹H NMR (CDCl₃) | δ 1.8 ppm (s, 6H, CH₃) |

Q. Advanced: How should researchers address discrepancies in reported stability data for organoindium compounds?

Methodological Answer :

Contradictions in stability studies (e.g., decomposition rates) arise from variations in experimental conditions:

- Controlled replication : Repeat experiments under standardized conditions (moisture-free, inert atmosphere).

- Accelerated stability testing : Expose samples to stressors (heat, light, humidity) and monitor via TGA/DSC .

- Cross-validation : Use complementary techniques (e.g., NMR for degradation products, LC-MS for trace impurities) .

Case Study :

- Conflicting data : Discrepant thermal decomposition temperatures (Td) in literature.

- Resolution : Conduct TGA under identical gas flow rates (N₂ vs. air) and heating rates (5°C/min).

Q. Basic: What protocols ensure safe handling and storage of Indium, chlorodimethyl- in laboratory settings?

Methodological Answer :

- Handling : Use gloveboxes or Schlenk lines to prevent moisture/oxygen exposure.

- Storage : Seal in amber glass under argon at –20°C; avoid contact with protic solvents .

- Decomposition mitigation : Add stabilizers (e.g., 1% pyridine) to suppress ligand dissociation .

Q. Advanced: What strategies resolve contradictions in catalytic activity data for Indium, chlorodimethyl- in cross-coupling reactions?

Methodological Answer :

Divergent catalytic outcomes may stem from ligand exchange or solvent effects:

- Mechanistic probes :

- Isotopic labeling (e.g., CD₃ groups) to track methyl transfer pathways.

- Kinetic studies (variable-temperature NMR) to identify rate-limiting steps.

- Systematic screening : Test solvent polarity (THF vs. toluene), indium concentration (0.1–5 mol%), and additives (e.g., NaBArF₄) .

Table 3 : Catalytic Activity Optimization

| Variable | High Activity Condition | Rationale |

|---|---|---|

| Solvent | Toluene | Low polarity stabilizes In center |

| Additive | NaBArF₄ (0.5 equiv) | Enhances electrophilicity |

Q. Basic: How can researchers validate the purity of Indium, chlorodimethyl- batches?

Methodological Answer :

- Quantitative NMR : Integrate CH₃ signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- Combustion analysis : Target C₂H₆ClIn composition (C: 13.3%, H: 3.4%, Cl: 19.6%, In: 63.7%) .

- ICP-MS : Detect trace metal impurities (e.g., Mg, Al) from synthesis .

Q. Advanced: What computational tools predict the environmental impact of Indium, chlorodimethyl- in waste streams?

Methodological Answer :

- Software : Use EPI Suite or TEST to estimate biodegradation, bioaccumulation, and toxicity.

- Parameters : Input LogP (octanol-water partition coefficient) and hydrolysis half-life (experimentally derived).

- Validation : Compare predictions with experimental ecotoxicity assays (e.g., Daphnia magna LC₅₀) .

Eigenschaften

IUPAC Name |

chloro(dimethyl)indigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.ClH.In/h2*1H3;1H;/q;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJZPLNOZUNMJO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[In](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClIn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448754 | |

| Record name | Indium, chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14629-99-3 | |

| Record name | Indium, chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(dimethyl)indium(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.